

Spectroscopic comparison of 2-Bromo-1,1-difluoroethane and its derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1,1-difluoroethane

Cat. No.: B1266208

[Get Quote](#)

A Spectroscopic Comparison of 2-Bromo-1,1-difluoroethane and Its Derivatives

This guide provides a detailed spectroscopic comparison of **2-Bromo-1,1-difluoroethane** and its derivatives where the bromine atom is substituted with chlorine, another bromine, or iodine. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds in their work. The guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the identification and differentiation of these structurally similar halogenated ethanes.

Introduction

2-Bromo-1,1-difluoroethane is a halogenated hydrocarbon with applications in organic synthesis. Its derivatives, formed by substituting the bromine atom with other halogens, exhibit distinct spectroscopic properties due to the differing electronegativity and mass of the halogen atoms. Understanding these differences is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of the ^1H NMR, ^{13}C NMR, ^{19}F NMR, IR, and MS data for **2-Bromo-1,1-difluoroethane**, 2-Chloro-1,1-difluoroethane, 1,2-Dibromo-1,1-difluoroethane, and 2-Iodo-1,1-difluoroethane.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Bromo-1,1-difluoroethane** and its selected derivatives.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)

Compound	Molecular Formula	-CH ₂ X (ppm)	-CHF ₂ (ppm)	J (Hz)
2-Bromo-1,1-difluoroethane	C ₂ H ₃ BrF ₂	3.6 (t)	5.9 (tt)	³ JHF ≈ 15 Hz, ² JHF ≈ 56 Hz
2-Chloro-1,1-difluoroethane	C ₂ H ₃ ClF ₂	3.7 (t)	5.8 (tt)	³ JHF ≈ 14 Hz, ² JHF ≈ 57 Hz
1,2-Dibromo-1,1-difluoroethane	C ₂ H ₂ Br ₂ F ₂	4.1 (t)	-	³ JHF ≈ 16 Hz
2-Iodo-1,1-difluoroethane	C ₂ H ₃ F ₂ I	3.4 (t)	5.7 (tt)	³ JHF ≈ 15 Hz, ² JHF ≈ 56 Hz

Note: Chemical shifts are approximate and can vary with solvent and concentration. 't' denotes a triplet and 'tt' denotes a triplet of triplets.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ)

Compound	Molecular Formula	C-1 (-CHF ₂) (ppm)	C-2 (-CH ₂ X) (ppm)
2-Bromo-1,1-difluoroethane	C ₂ H ₃ BrF ₂	115.5 (t)	35.5 (t)
2-Chloro-1,1-difluoroethane	C ₂ H ₃ ClF ₂	116.2 (t)	45.1 (t)
1,2-Dibromo-1,1-difluoroethane	C ₂ H ₂ Br ₂ F ₂	118.1 (t)	28.7 (t)
2-Iodo-1,1-difluoroethane	C ₂ H ₃ F ₂ I	117.5 (t)	10.2 (t)

Note: Chemical shifts are approximate and can vary with solvent and concentration. 't' denotes a triplet due to coupling with fluorine.

¹⁹F NMR Spectral Data

Table 3: ¹⁹F NMR Chemical Shifts (δ)

Compound	Molecular Formula	Chemical Shift (ppm)	Multiplicity
2-Bromo-1,1-difluoroethane	C ₂ H ₃ BrF ₂	-95.5	dt
2-Chloro-1,1-difluoroethane	C ₂ H ₃ ClF ₂	-92.1	dt
1,2-Dibromo-1,1-difluoroethane	C ₂ H ₂ Br ₂ F ₂	-65.8	t
2-Iodo-1,1-difluoroethane	C ₂ H ₃ Fl	-101.3	dt

Note: Chemical shifts are referenced to CFCl₃ and can vary with solvent. 'dt' denotes a doublet of triplets and 't' denotes a triplet.

Infrared (IR) Spectroscopy Data

Table 4: Key IR Absorption Bands (cm⁻¹)

Compound	C-H Stretch	C-F Stretch	C-X Stretch
2-Bromo-1,1-difluoroethane	2980-3010	1100-1200 (strong)	~650
2-Chloro-1,1-difluoroethane	2985-3015	1100-1250 (strong) ^[1]	~780 ^[1]
1,2-Dibromo-1,1-difluoroethane	~2960	1050-1150 (strong)	~640
2-Iodo-1,1-difluoroethane	~2970	1080-1180 (strong)	~590

Mass Spectrometry (MS) Data

Table 5: Key Mass Spectrometry Fragments (m/z)

Compound	Molecular Ion (M ⁺)	[M-X] ⁺	[CHF ₂] ⁺	Other Key Fragments
2-Bromo-1,1-difluoroethane	144/146	65	51	129/131 ([M-CH ₂] ⁺)
2-Chloro-1,1-difluoroethane	100/102	65	51	85/87 ([M-CH ₂] ⁺)
1,2-Dibromo-1,1-difluoroethane	222/224/226	143/145	51	127/129 ([CH ₂ Br] ⁺)
2-Iodo-1,1-difluoroethane	192	65	51	177 ([M-CH ₂] ⁺)

Note: The presence of isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) results in characteristic isotopic patterns for molecular ions and fragments containing these atoms.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra of small organic molecules is as follows:

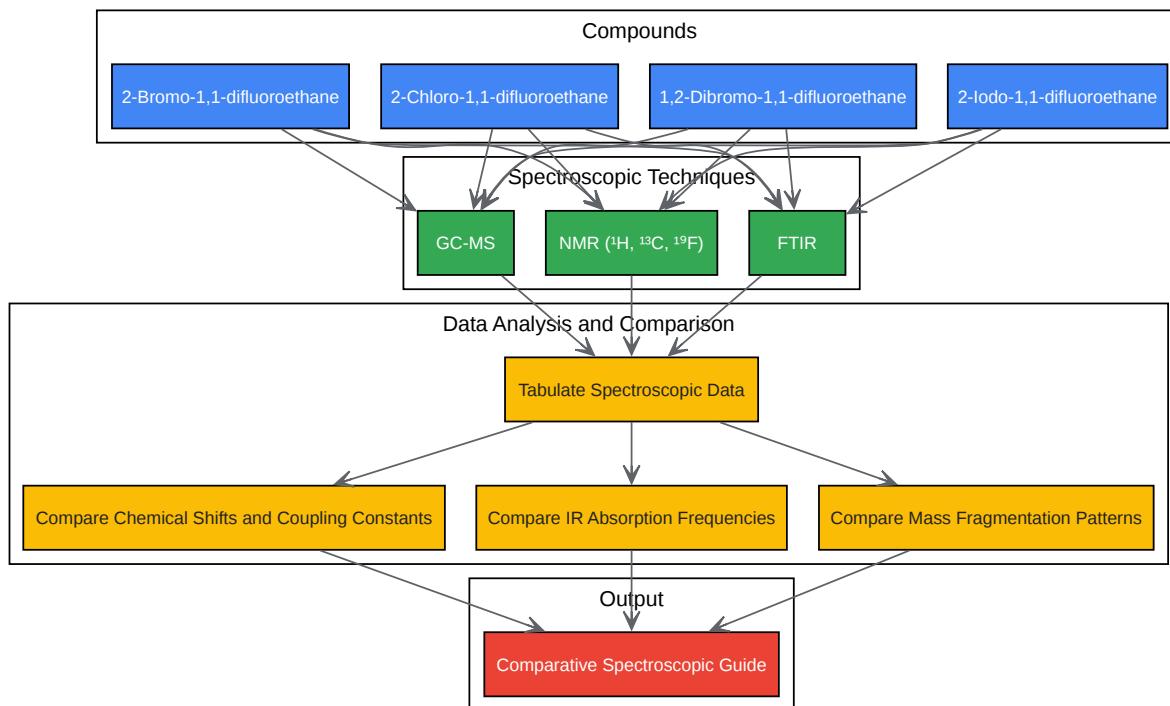
- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO-d_6) in a standard 5 mm NMR tube.
- ^1H NMR: Acquire the spectrum using a 300-500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically 8-16 scans are co-added to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.
- ^{19}F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. ^{19}F is a high-abundance, high-sensitivity nucleus, so acquisition times are comparable to ^1H NMR. Chemical shifts are typically referenced to an external standard such as CFCl_3 .

Fourier-Transform Infrared (FTIR) Spectroscopy

For liquid samples, the following Attenuated Total Reflectance (ATR) FTIR protocol is commonly used:

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
- **Sample Application:** Place a small drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Spectrum Acquisition:** Acquire the sample spectrum, typically over the range of 4000-400 cm^{-1} . Co-adding 16-32 scans is common to improve the signal-to-noise ratio.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)


For volatile compounds like the ones discussed, GC-MS is a powerful analytical tool:

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).
- **Injection:** Inject a small volume (e.g., 1 μ L) of the solution into the GC injection port, which is heated to a temperature sufficient to vaporize the sample (e.g., 250 °C).
- **Gas Chromatography:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m nonpolar column). The column temperature is typically programmed to ramp from a low initial temperature (e.g., 40 °C) to a higher final temperature (e.g., 200 °C) to separate the components of the mixture based on their boiling points and interactions with the column's stationary phase.
- **Mass Spectrometry:** As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used to fragment the molecules. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of **2-Bromo-1,1-difluoroethane** and its derivatives.

Workflow for Spectroscopic Comparison of 2-Bromo-1,1-difluoroethane and Derivatives

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic comparison of the target compounds.

Conclusion

The spectroscopic data presented in this guide highlight the distinct fingerprints of **2-Bromo-1,1-difluoroethane** and its chloro, dibromo, and iodo derivatives. The electronegativity and size of the halogen substituent significantly influence the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. This comparative guide, along with the provided experimental protocols, serves

as a valuable resource for the unambiguous identification and characterization of these important halogenated ethanes in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-1,1-difluoroethane | 338-65-8 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic comparison of 2-Bromo-1,1-difluoroethane and its derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266208#spectroscopic-comparison-of-2-bromo-1-1-difluoroethane-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

